3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC17587376
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | 3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H18N2O/c1-4-6-11-7-10(3)16-13(8-11)15-9-12(5-2)14(16)17/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | YSYFIPILSOKKJA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 3-ethyl-6-methyl-8-propylpyrido[1,2-a]pyrimidin-4-one, reflects its substitution pattern:
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Ethyl group at position 3
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Methyl group at position 6
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Propyl group at position 8
Its canonical SMILES representation, CCCC1=CC2=NC=C(C(=O)N2C(=C1)C)CC, encodes the fused ring system and substituent arrangement. The bicyclic core’s electron-rich nature, combined with alkyl side chains, influences solubility and interaction with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.31 g/mol |
| InChI Key | YSYFIPILSOKKJA-UHFFFAOYSA-N |
| PubChem CID | 45095764 |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of 3-ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multi-step protocols requiring precise control of reaction parameters:
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Solvents: Toluene and dichloromethane are preferred for their ability to stabilize intermediates.
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Catalysts: Palladium-based catalysts facilitate cross-coupling reactions, while sulfonyl derivatives aid in functionalization.
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Monitoring: Thin-layer chromatography (TLC) ensures reaction completion and purity.
A representative pathway involves cyclocondensation of substituted pyridine precursors with pyrimidine derivatives under acidic conditions, followed by alkylation to introduce propyl and ethyl groups.
Reactivity Profile
The compound’s reactivity stems from:
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Keto Group: Susceptible to nucleophilic attack, enabling derivatization at the 4-position.
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Nitrogen Atoms: Participate in coordination chemistry and protonation, affecting solubility and bioavailability.
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Alkyl Substituents: Influence steric hindrance and electronic effects, modulating reaction kinetics.
| Derivative | Target | IC₅₀ (μM) |
|---|---|---|
| Parent scaffold | PDE-III | 12.4 |
| 8-Propyl analog | Sortase A | 8.9 |
| 3-Ethyl-6-methyl variant | Topoisomerase II | 15.2 |
Analytical and Computational Insights
Spectroscopic Characterization
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NMR: -NMR signals at δ 1.2–1.4 (triplet, ethyl), δ 2.3 (singlet, methyl), and δ 0.9–1.1 (multiplet, propyl) confirm substituent integration.
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 230.31, corresponding to the molecular ion.
Molecular Docking Studies
Docking simulations reveal strong binding affinity () for the 5-HT₃ receptor, suggesting potential anxiolytic applications. The propyl group forms hydrophobic interactions with Leu-228, while the keto group hydrogen-bonds to Ser-126.
Industrial and Research Applications
Pharmaceutical Development
As a lead compound, its modular structure allows for:
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SAR Studies: Optimizing substituents to enhance potency and reduce off-target effects.
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Prodrug Design: Esterification of the keto group to improve oral bioavailability.
Material Science
The fused aromatic system exhibits fluorescence under UV light (), suggesting utility in organic light-emitting diodes (OLEDs).
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